molecular formula C30H19F5N2O2 B12612429 (5-{[5-(4-Methylbenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone CAS No. 874948-40-0

(5-{[5-(4-Methylbenzoyl)-1H-pyrrol-2-yl](phenyl)methyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone

Cat. No.: B12612429
CAS No.: 874948-40-0
M. Wt: 534.5 g/mol
InChI Key: UHAYBCVRKQEKFF-UHFFFAOYSA-N
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Description

(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole rings, followed by the introduction of the 4-methylbenzoyl and pentafluorophenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(trifluoromethyl)methanone
  • (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(difluoromethyl)methanone

Uniqueness

Compared to similar compounds, (5-{5-(4-Methylbenzoyl)-1H-pyrrol-2-ylmethyl}-1H-pyrrol-2-yl)(pentafluorophenyl)methanone is unique due to the presence of the pentafluorophenyl group, which can impart distinct chemical and physical properties

Properties

CAS No.

874948-40-0

Molecular Formula

C30H19F5N2O2

Molecular Weight

534.5 g/mol

IUPAC Name

(4-methylphenyl)-[5-[[5-(2,3,4,5,6-pentafluorobenzoyl)-1H-pyrrol-2-yl]-phenylmethyl]-1H-pyrrol-2-yl]methanone

InChI

InChI=1S/C30H19F5N2O2/c1-15-7-9-17(10-8-15)29(38)20-13-11-18(36-20)22(16-5-3-2-4-6-16)19-12-14-21(37-19)30(39)23-24(31)26(33)28(35)27(34)25(23)32/h2-14,22,36-37H,1H3

InChI Key

UHAYBCVRKQEKFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2)C(C3=CC=CC=C3)C4=CC=C(N4)C(=O)C5=C(C(=C(C(=C5F)F)F)F)F

Origin of Product

United States

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